N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10921374
InChI: InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC10921374

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide -

Specification

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Standard InChI Key LELZVNNLVDDDMK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Introduction

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex molecular structure and potential biological activities. This compound features an acetylamino group, a methoxyphenoxy moiety, and an acetamide functional group, which contribute to its interactions with biological targets and its potential therapeutic applications.

Biological Activities

Research indicates that N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide exhibits potential antimicrobial and anti-inflammatory properties. The acetylamino group is believed to facilitate interactions with enzymes and receptors, modulating their activity.

Synthesis and Purification

The synthesis of this compound typically involves multiple steps, with optimization for large-scale production using continuous flow reactors and automated systems for reagent addition. Purification techniques are crucial to achieving high yield and purity in industrial settings.

Potential Applications

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is being investigated for its potential therapeutic applications, particularly in designing new agents targeting specific diseases. Its unique combination of functional groups enhances its ability to interact with biological targets compared to similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide, but its specific arrangement of functional groups sets it apart. For example, compounds like N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide feature different moieties that contribute to distinct biological activities.

Safety and Handling

While specific safety data for N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is limited, compounds with similar structures may pose risks such as skin and eye irritation. Handling should be done with caution, using appropriate protective equipment .

Research Findings

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamideNot specifiedApproximately 314.34Acetylamino and methoxyphenoxy groups
N-[4-(acetylamino)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamideNot specifiedApproximately 337.4Acetylamino and methoxybenzimidazole moieties
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC19H20N6O3S412.5Acetylamino and triazole groups

This table highlights the structural diversity and potential applications of compounds related to N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator